N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O5S and its molecular weight is 493.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study by (Demchenko et al., 2015) discusses the synthesis of novel compounds related to this chemical, focusing on their analgesic and anti-inflammatory activities. They synthesized a series of compounds and tested them in vivo for these activities.
Antimalarial and COVID-19 Drug Research
- (Fahim & Ismael, 2021) investigated derivatives of this compound for their potential as antimalarial sulfonamides and their possible applications in COVID-19 treatment. The study involved computational calculations and molecular docking studies.
Phosphoinositide 3-kinase/mTOR Inhibition
- Research by (Stec et al., 2011) explored compounds structurally similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide for their roles as inhibitors of phosphoinositide 3-kinase and mTOR, indicating potential in cancer therapy.
Acyl-Coenzyme A:Cholesterol O-Acyltransferase Inhibition
- The compound was identified as a potential inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase in a study by (Shibuya et al., 2018). This points towards its possible application in treating diseases involving ACAT-1 overexpression.
Catalytic Activity in Olefin Oxidation
- A study by (Ghorbanloo et al., 2017) discusses the catalytic activity of compounds containing a similar structure in olefin oxidation, which could have implications in chemical synthesis and industrial processes.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c30-19(25-12-15-6-7-16-18(11-15)34-14-33-16)13-29-23(31)21-22(20(27-29)17-5-4-10-32-17)35-24(26-21)28-8-2-1-3-9-28/h4-7,10-11H,1-3,8-9,12-14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLKLYJCWNSFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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